N-[(Furan-2-YL)methyl]-2-(N-methyl3-chloro-4-ethoxybenzenesulfonamido)acetamide
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Overview
Description
N-[(Furan-2-YL)methyl]-2-(N-methyl3-chloro-4-ethoxybenzenesulfonamido)acetamide is a complex organic compound that features a furan ring, a sulfonamide group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-2-(N-methyl3-chloro-4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the appropriate amine with a sulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the amine with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones.
Reduction: The nitro group in the sulfonamide can be reduced to an amine.
Substitution: The chlorine atom in the benzene ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.
Major Products
Oxidation: Furanones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-2-(N-methyl3-chloro-4-ethoxybenzenesulfonamido)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-2-(N-methyl3-chloro-4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The furan ring may interact with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but lacks the sulfonamide group.
3-Benzyl-2-hydroxy-N-phenylbenzamide: Shares structural similarities but has different functional groups.
Uniqueness
N-[(Furan-2-YL)methyl]-2-(N-methyl3-chloro-4-ethoxybenzenesulfonamido)acetamide is unique due to its combination of a furan ring, sulfonamide group, and acetamide moiety, which confer specific chemical reactivity and biological activity not found in simpler compounds.
Properties
Molecular Formula |
C16H19ClN2O5S |
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Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-[(3-chloro-4-ethoxyphenyl)sulfonyl-methylamino]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H19ClN2O5S/c1-3-23-15-7-6-13(9-14(15)17)25(21,22)19(2)11-16(20)18-10-12-5-4-8-24-12/h4-9H,3,10-11H2,1-2H3,(H,18,20) |
InChI Key |
SOUPMHQPIWYHRP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N(C)CC(=O)NCC2=CC=CO2)Cl |
Origin of Product |
United States |
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